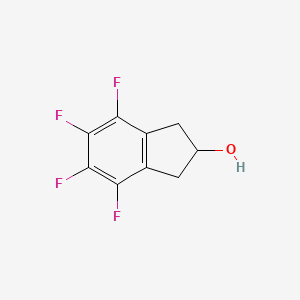
3-Phenylselanylbut-1-enylselanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylselanylbut-1-enylselanylbenzene is an organoselenium compound characterized by the presence of selenium atoms bonded to phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylselanylbut-1-enylselanylbenzene typically involves the reaction of phenylselenyl halides with butenylselenyl derivatives under controlled conditions. One common method involves the use of diorganyl diselenides and electron-rich arenes as starting materials, promoted by visible blue light without the need for transition metal complexes or organic photocatalysts . The reaction is carried out in ethanol as a solvent under mild conditions, resulting in good to excellent yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylselanylbut-1-enylselanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of catalysts like aluminum chloride (AlCl₃).
Major Products
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Phenylselanylbut-1-enylselanylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of C-Se bonds.
Biology: Investigated for its potential biological activities, including antitumor and antioxidant properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Phenylselanylbut-1-enylselanylbenzene involves its interaction with molecular targets through the selenium atoms. Selenium can form strong bonds with various biomolecules, influencing biological pathways. The compound’s effects are mediated through the modulation of redox states and the formation of reactive oxygen species (ROS), which can lead to cellular responses such as apoptosis or antioxidant defense .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar chemical properties.
Phenylselenyl chloride: Used in similar synthetic applications.
Selenophenes: Selenium-containing heterocycles with distinct properties.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
104516-22-5 |
|---|---|
Formule moléculaire |
C16H16Se2 |
Poids moléculaire |
366.2 g/mol |
Nom IUPAC |
3-phenylselanylbut-1-enylselanylbenzene |
InChI |
InChI=1S/C16H16Se2/c1-14(18-16-10-6-3-7-11-16)12-13-17-15-8-4-2-5-9-15/h2-14H,1H3 |
Clé InChI |
BHOKJOWYLPOBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)




![12-(4-methylpiperazin-1-yl)-6H-indolo[2,1-c][1,4]benzodiazepine](/img/structure/B14340636.png)





